molecular formula C23H18N4OS B11054100 3-[3-(benzyloxy)phenyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-[3-(benzyloxy)phenyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11054100
M. Wt: 398.5 g/mol
InChI Key: VLUPUXSFVBQFCB-UHFFFAOYSA-N
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Description

3-[3-(benzyloxy)phenyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)phenyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(benzyloxy)benzohydrazide with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)phenyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups at the benzyl or phenyl positions.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(benzyloxy)phenyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities . Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown activity against various diseases, including cancer, bacterial infections, and inflammatory conditions . The compound’s ability to modulate specific biological pathways makes it a candidate for further pharmaceutical development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)phenyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is key to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(benzyloxy)phenyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzyloxy group enhances its ability to interact with biological targets, making it a more potent compound in various assays compared to its analogs .

Properties

Molecular Formula

C23H18N4OS

Molecular Weight

398.5 g/mol

IUPAC Name

6-phenyl-3-(3-phenylmethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C23H18N4OS/c1-3-8-17(9-4-1)15-28-20-13-7-12-19(14-20)22-24-25-23-27(22)26-21(16-29-23)18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

VLUPUXSFVBQFCB-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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